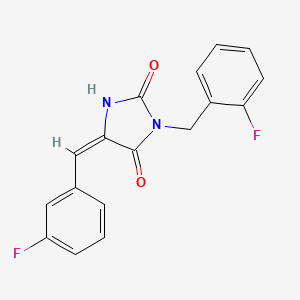

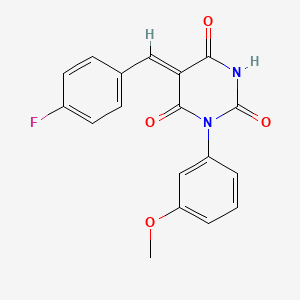

N~1~-(2,6-diethylphenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide involves intricate chemical procedures. For instance, the synthesis and characterization of related compounds have been explored through techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. These processes highlight the complexity and precision required in synthesizing such compounds, providing a foundation for understanding their structure and properties (Gültekin et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds akin to N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide has been meticulously analyzed using density functional theory (DFT) alongside experimental techniques. These studies offer insights into the local and global chemical activities, electrophilic and nucleophilic nature, and the non-linear optical behaviors of such compounds. This detailed examination helps in understanding the molecular geometry, stability, and electronic properties, which are crucial for predicting their reactivity and potential applications (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide and related compounds involve their interactions with other chemicals and their response to different conditions. Studies have delved into how these compounds undergo various chemical reactions, such as sulfonation, methylation, and reactions with Grignard reagents, demonstrating their reactivity and potential for further chemical modifications. Such investigations are vital for understanding the versatility and chemical behavior of these compounds under different scenarios (Liu & Li, 2016).

Physical Properties Analysis

The physical properties of similar compounds are characterized by their solubility, melting points, and crystalline structures. These properties are critical for determining the compound's suitability for various applications, including its handling and storage conditions. For example, the crystalline structure can influence the compound's stability and reactivity, making it a focal point of research for scientists interested in the practical applications of these chemicals (Beppu et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical modifications, is crucial. The study of compounds like N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide involves exploring their functional groups, potential for forming bonds, and reactions under different chemical environments. This knowledge forms the basis for further applications and modifications of these compounds, guiding researchers in developing new materials and chemicals with desired properties (Panda et al., 1999).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Research on compounds with structural similarities to N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide focuses on their synthesis, characterization, and potential applications in various scientific fields. For instance, studies have explored the synthesis of related compounds and their properties, including their potential as building blocks for pharmaceuticals due to their potent biological activity. One study detailed the Mannich-type reaction involving alkyl, aryl, and heterocyclic aldimines with sulfonium salts to synthesize alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are crucial for developing drugs with significant biological effects (Kantam et al., 2010).

Biological Applications

In the biological domain, compounds structurally related to N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide have been investigated for their inhibitory activities. For example, research on N-(phenylsulfonyl)glycines and their derivatives has shown significant inhibitory effects on enzymes like aldose reductase, which are important for therapeutic interventions in conditions like diabetes (Deruiter et al., 1989). Additionally, novel compounds like PMSA have been explored for their osteoclast inhibitory activity, demonstrating potential as therapeutic agents for diseases like postmenopausal osteoporosis (Cho et al., 2020).

Material Science and Engineering

In material science, related compounds have been utilized in the development of new materials with specific properties, such as sulfonated naphthalene dianhydride-based polyimide copolymers for applications in fuel cell technologies. These materials have been assessed for their potential in fuel cell applications, examining properties like water sorption, proton conductivity, and methanol permeability, which are critical for efficient fuel cell performance (Einsla et al., 2005).

Propiedades

IUPAC Name |

N-(2,6-diethylphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-4-17-11-8-12-18(5-2)23(17)24-22(26)16-25(3)29(27,28)21-14-13-19-9-6-7-10-20(19)15-21/h6-15H,4-5,16H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXSEJATFAACCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-diethylphenyl)-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4625367.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)

![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)

![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)

![N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4625397.png)

![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)

![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)

![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)

![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)